molecular formula C11H13F2NO2 B2721720 2-(2,4-Difluoro-6-methoxyphenyl)morpholine CAS No. 1394172-08-7

2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Cat. No.: B2721720
CAS No.: 1394172-08-7
M. Wt: 229.227
InChI Key: JAJQLQWNUHJIHF-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-6-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol It is characterized by the presence of a morpholine ring substituted with a 2,4-difluoro-6-methoxyphenyl group

Preparation Methods

The synthesis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoro-6-methoxyphenylamine with morpholine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(2,4-Difluoro-6-methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(2,4-Difluoro-6-methoxyphenyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its structural features make it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Biological Research: The compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism by which 2-(2,4-Difluoro-6-methoxyphenyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

2-(2,4-Difluoro-6-methoxyphenyl)morpholine can be compared with other similar compounds, such as:

    2-(2,4-Difluorophenyl)morpholine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2,4-Difluoro-6-chlorophenyl)morpholine: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical properties and applications.

    2-(2,4-Difluoro-6-methoxyphenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring, which may influence its pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-difluoro-6-methoxyphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-15-9-5-7(12)4-8(13)11(9)10-6-14-2-3-16-10/h4-5,10,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQLQWNUHJIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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